molecular formula C18H20ClN5 B11204465 4-(azepan-1-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(azepan-1-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11204465
M. Wt: 341.8 g/mol
InChI Key: VJNQYKZIBJRTDW-UHFFFAOYSA-N
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Description

1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AZEPANE is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the 5-chloro-2-methylphenyl group enhances its biological activity, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AZEPANE typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved by reacting ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine scaffold

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AZEPANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated products.

Scientific Research Applications

1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AZEPANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AZEPANE involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AZEPANE is unique due to the presence of the 5-chloro-2-methylphenyl group, which enhances its biological activity. This structural modification distinguishes it from other pyrazolo[3,4-d]pyrimidine derivatives and contributes to its potential as a potent kinase inhibitor.

Properties

Molecular Formula

C18H20ClN5

Molecular Weight

341.8 g/mol

IUPAC Name

4-(azepan-1-yl)-1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H20ClN5/c1-13-6-7-14(19)10-16(13)24-18-15(11-22-24)17(20-12-21-18)23-8-4-2-3-5-9-23/h6-7,10-12H,2-5,8-9H2,1H3

InChI Key

VJNQYKZIBJRTDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCCCCC4

Origin of Product

United States

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